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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Ranosidenib (HMPL-

306) with alternative therapies targeting mutant isocitrate dehydrogenase (IDH) enzymes. The

information presented is supported by available preclinical and clinical data to aid in the

evaluation of this novel dual IDH1/2 inhibitor.

Introduction to Ranosidenib and the Role of Mutant
IDH in Cancer
Ranosidenib is an orally bioavailable, potent, and selective dual inhibitor of mutant isocitrate

dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] In various cancers, including acute myeloid

leukemia (AML) and glioma, mutations in IDH1 and IDH2 lead to a neomorphic enzymatic

activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).

[2][3][4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as

TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[2][3]

[4] This results in widespread epigenetic alterations, including DNA and histone

hypermethylation, which block cellular differentiation and promote tumorigenesis.[2][3][4]

Ranosidenib is designed to inhibit both mutant IDH1 and IDH2, thereby reducing 2-HG levels

and restoring normal cellular differentiation.[1] This dual-targeting approach may offer an

advantage over isoform-selective inhibitors by addressing tumors with either mutation and

potentially overcoming resistance mechanisms involving isoform switching.[5]
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Comparative Analysis of Anti-Tumor Activity
This section provides a comparative overview of Ranosidenib and other approved or

investigational IDH inhibitors: Ivosidenib (IDH1 inhibitor), Enasidenib (IDH2 inhibitor), and

Vorasidenib (dual IDH1/2 inhibitor).

In Vitro Potency and Cellular Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of

Ranosidenib and its comparators against various mutant IDH enzymes and in cell-based

assays. Lower IC50 values indicate greater potency.

Compound Target
Enzymatic IC50

(nM)

Cellular IC50

(nM)
Reference(s)

Ranosidenib

(HMPL-306)
mIDH1/2

Data not publicly

available

U87MG-IDH1-

R132H: 50TF1-

IDH1-R132H:

31HT1080

(IDH1-R132C):

26

[6]

Ivosidenib (AG-

120)
mIDH1

R132H:

12R132C:

13R132G:

8R132L:

13R132S: 12

HT1080 (IDH1-

R132C): 7.5
[6]

Enasidenib (AG-

221)
mIDH2

R140Q:

100R172K: 400

Data not publicly

available
[6]

Vorasidenib (AG-

881)
mIDH1/2

IDH1

R132C/G/H/S:

0.04-22IDH2

R140Q: 7-

14IDH2 R172K:

130

U-87 MG (IDH2

R140Q): <50HT-

1080: <50TS603:

<50

[7]
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Preclinical In Vivo Efficacy
Preclinical studies in xenograft models provide crucial evidence of a drug's anti-tumor activity in

a living system.

Compound Cancer Model Key Findings Reference(s)

Ranosidenib (HMPL-

306)

mIDH1 and mIDH2

tumor xenograft

models

Robust and sustained

reduction of 2-HG in

vivo. High brain

penetration.

[8]

Ivosidenib (AG-120)
mIDH1 AML PDX

model

>99% reduction in

hCD45+ cells in bone

marrow in

combination with

azacitidine.

[1]

Enasidenib (AG-221)
IDH2-mutant AML

PDX models

Dose-dependent

survival benefit.

Reduction in bone

marrow blasts and

induction of myeloid

differentiation.

[9][10]

Vorasidenib (AG-881)
Orthotopic mIDH

glioma mouse model

Reduced tumor

growth and >97%

inhibition of 2-HG

production in glioma

tissue.

[7][11]

Clinical Efficacy
Clinical trials provide the ultimate validation of a drug's anti-tumor activity in patients.
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Compound Cancer Type Trial Phase
Key Efficacy

Results
Reference(s)

Ranosidenib

(HMPL-306)

Relapsed/Refract

ory (R/R) AML

with mIDH1/2

Phase 1

(NCT04272957)

CR+CRh: 34.6%

(mIDH1), 36.4%

(mIDH2)Median

OS: 13.4 months

(mIDH1), 13.1

months (mIDH2)

[6]

Advanced Solid

Tumors with IDH

mutations

Phase 1

Lower-grade

glioma (n=14):

ORR 7.1%, DCR

100%

[6]

Ivosidenib (AG-

120)

R/R AML with

mIDH1
Phase 3 (AGILE)

With azacitidine,

median OS: 29.3

months vs 7.9

months with

placebo +

azacitidine.

[12]

Enasidenib (AG-

221)

R/R AML with

mIDH2
Phase 3

Median OS: 6.5

months vs 6.2

months with

conventional

care.

[12]

Vorasidenib (AG-

881)

Grade 2 Glioma

with mIDH1/2

Phase 3

(INDIGO)

Median PFS:

27.7 months vs

11.1 months with

placebo.

[13]

Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental processes, the

following diagrams are provided in Graphviz DOT language.

Mutant IDH Signaling Pathway
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This diagram illustrates the mechanism by which mutant IDH1/2 enzymes promote

oncogenesis and how inhibitors like Ranosidenib intervene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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